molecular formula C20H26N4O B5293359 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one

Cat. No. B5293359
M. Wt: 338.4 g/mol
InChI Key: KCOMJFBDFVRBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one is a chemical compound that belongs to the diazepan family. It has been found to exhibit various biochemical and physiological effects, making it a subject of scientific research.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in anxiety, seizures, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one exhibits anticonvulsant, anxiolytic, and sedative effects. It has also been found to improve cognitive function and memory retention. In addition, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various research purposes. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to determine its full potential as a therapeutic agent.

Future Directions

Future research on 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one could focus on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies could investigate its ability to inhibit the growth of cancer cells and its potential as an antioxidant. Other future directions could include exploring its potential as a therapeutic agent for other neurological disorders and investigating its safety profile.

Synthesis Methods

The synthesis of 4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one involves the reaction of 2,5-dimethyl-4-aminopyrimidine with ethyl 3-oxobutanoate in the presence of benzyl bromide. The reaction is carried out in a solvent such as ethanol or methanol and requires a catalyst such as potassium carbonate. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one has been found to exhibit various biological activities such as anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, it has been investigated for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-18-14-23(20-15(2)12-21-16(3)22-20)11-10-19(25)24(18)13-17-8-6-5-7-9-17/h5-9,12,18H,4,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOMJFBDFVRBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C3=NC(=NC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(2,5-dimethylpyrimidin-4-yl)-3-ethyl-1,4-diazepan-5-one

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